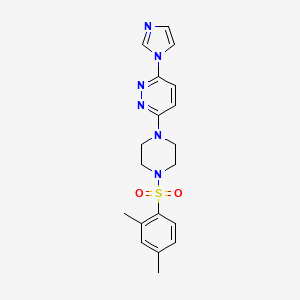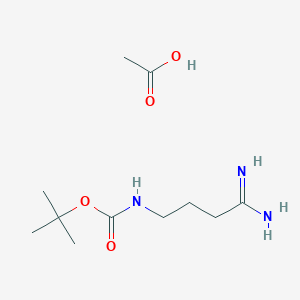
tert-Butyl (4-amino-4-iminobutyl)carbamate acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (4-amino-4-iminobutyl)carbamate acetate, also known as AIBN, is a chemical compound that is commonly used as a radical initiator in polymerization reactions. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and ether. AIBN is widely used in the chemical industry due to its ability to initiate polymerization reactions at a relatively low temperature, making it an efficient and cost-effective catalyst.
作用机制
Tert-Butyl (4-amino-4-iminobutyl)carbamate acetate initiates polymerization reactions by generating free radicals through thermal decomposition. When heated, tert-Butyl (4-amino-4-iminobutyl)carbamate acetate decomposes into two radicals, which then react with monomers to form polymer chains. The resulting polymerization reaction is highly exothermic, releasing a significant amount of heat.
Biochemical and Physiological Effects:
tert-Butyl (4-amino-4-iminobutyl)carbamate acetate is not commonly used in biochemical or physiological research, as it is primarily used as a chemical catalyst. However, it has been shown to have toxic effects on living organisms when ingested or inhaled in large quantities. As such, it should be handled with care and disposed of properly.
实验室实验的优点和局限性
The primary advantage of using tert-Butyl (4-amino-4-iminobutyl)carbamate acetate as a radical initiator is its ability to initiate polymerization reactions at a relatively low temperature. This makes it a cost-effective catalyst for large-scale industrial applications. However, tert-Butyl (4-amino-4-iminobutyl)carbamate acetate can also be hazardous to handle and store, and it may not be suitable for all polymerization reactions.
未来方向
There are several potential future directions for research involving tert-Butyl (4-amino-4-iminobutyl)carbamate acetate. One area of interest is the development of new methods for synthesizing polymers with controlled molecular weight and architecture. Another potential direction is the use of tert-Butyl (4-amino-4-iminobutyl)carbamate acetate in the synthesis of advanced materials with unique properties, such as self-healing or shape-memory polymers. Additionally, further research is needed to better understand the toxic effects of tert-Butyl (4-amino-4-iminobutyl)carbamate acetate and develop safer handling and disposal methods.
合成方法
The synthesis of tert-Butyl (4-amino-4-iminobutyl)carbamate acetate involves the reaction of tert-butylamine with cyanogen bromide in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic acid to form tert-Butyl (4-amino-4-iminobutyl)carbamate acetate. This synthesis method is relatively simple and can be carried out on a large scale, making it suitable for industrial applications.
科学研究应用
Tert-Butyl (4-amino-4-iminobutyl)carbamate acetate has a wide range of applications in scientific research, particularly in the field of polymer chemistry. It is commonly used as a radical initiator in the polymerization of various monomers, including acrylics, methacrylates, and vinyl monomers. tert-Butyl (4-amino-4-iminobutyl)carbamate acetate is also used in the synthesis of polymers with controlled molecular weight and architecture, making it a valuable tool in the development of advanced materials.
属性
IUPAC Name |
acetic acid;tert-butyl N-(4-amino-4-iminobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.C2H4O2/c1-9(2,3)14-8(13)12-6-4-5-7(10)11;1-2(3)4/h4-6H2,1-3H3,(H3,10,11)(H,12,13);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDIGYMTXVZAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NCCCC(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2713100.png)
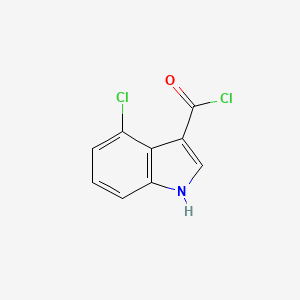
methanone](/img/structure/B2713107.png)
![Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate](/img/structure/B2713108.png)
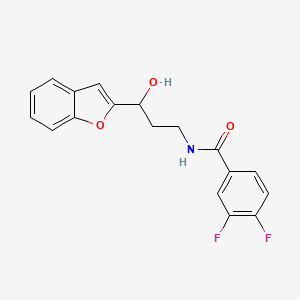

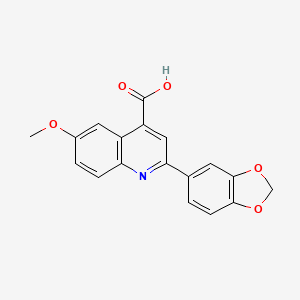
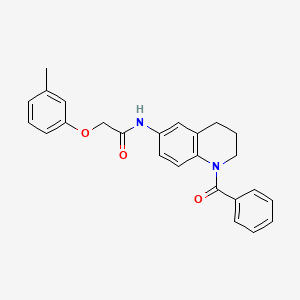
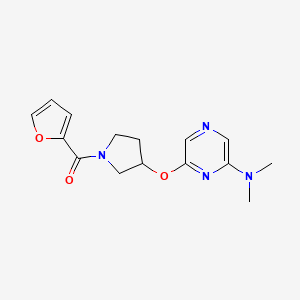
![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2713115.png)

![N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2713121.png)
